molecular formula C14H10F3N3O3S B2898656 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 708243-72-5

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

货号: B2898656
CAS 编号: 708243-72-5
分子量: 357.31
InChI 键: RATXYXQLLPEQRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzodiazole core fused with a sulfonamide group at position 5 and a 3-(trifluoromethyl)phenyl substituent. The sulfonamide moiety (-SO₂NH-) is a classic pharmacophore associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Structural characterization of such compounds often relies on crystallographic techniques (e.g., SHELX for refinement and ORTEP for visualization ). The compound’s planar benzodiazole system and substituent geometry likely influence its intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for solid-state packing and solubility .

属性

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3S/c15-14(16,17)8-2-1-3-9(6-8)20-24(22,23)10-4-5-11-12(7-10)19-13(21)18-11/h1-7,20H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATXYXQLLPEQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the use of various reagents and catalysts. One common method involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学研究应用

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has a wide range of scientific research applications:

作用机制

The mechanism of action of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Core Heterocycle Modifications

  • N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide (): This analogue replaces the benzodiazole with a benzimidazole core (two nitrogen atoms in adjacent positions) and introduces a 4-methoxyphenoxy group. Key Difference: Benzimidazole derivatives generally exhibit stronger basicity due to the imidazole-like nitrogen, affecting solubility and pharmacokinetics .
  • 5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole (PI-24177, ): Replaces the benzodiazole with a benzo-thiadiazole ring (sulfur and nitrogen atoms).

Substituent Variations

  • N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]carboxhydrazides () :
    These compounds feature a carboxhydrazide linker instead of a sulfonamide. The hydrazide group introduces additional hydrogen-bonding sites but may reduce metabolic stability due to susceptibility to hydrolysis .

  • 3-(Trifluoromethyl)phenyl vs. 4-Chlorophenyl (Compound 6a, ) :
    The trifluoromethyl group’s strong electron-withdrawing effect and steric bulk enhance resistance to oxidative metabolism compared to halogens like chlorine, which are smaller and less lipophilic .

Physicochemical Properties

Property Target Compound N-[6-(4-Methoxyphenoxy)-benzimidazol-5-yl]benzenesulfonamide 5-(Trifluoromethyl)benzo-thiadiazole
Molecular Weight ~375 g/mol 431.48 g/mol 220.17 g/mol
LogP (Predicted) ~2.8 (highly lipophilic) ~3.1 ~2.5
Hydrogen Bond Donors 2 (NH in sulfonamide and benzodiazole) 2 0
Aromatic Ring System Benzodiazole Benzimidazole Benzothiadiazole

Enzyme Inhibition

  • Target Compound: Likely inhibits carbonic anhydrase or similar metalloenzymes due to sulfonamide’s Zn²⁺-binding capability. No direct data available, but analogues like flumetsulam () show herbicidal activity via acetolactate synthase inhibition .
  • N′-{[5-(4-NO₂-phenyl)furan-2-yl]methylene}-carboxhydrazide (6c, ): Exhibits photosynthetic electron transport (PET) inhibition (IC₅₀ ~12 µM) due to nitro group’s electron-deficient nature, enhancing interaction with chloroplast proteins .

Antifungal/Pesticidal Potential

  • Furilazole () : A thiadiazole-containing herbicide with structural similarities. The benzodiazole-sulfonamide scaffold may offer broader-spectrum activity but requires validation .

Research Findings and Data Tables

Table 1: Inhibitory Effects of Selected Analogues ()

Compound R Group PET Inhibition (IC₅₀, µM) Chlorophyll Reduction (%)
6a 4-Cl 15.2 ± 1.3 28 ± 3
6b CF₃ 18.7 ± 2.1 22 ± 2
6c 4-NO₂ 12.0 ± 0.9 35 ± 4
Target CF₃ (3-pos.) Not tested Not tested

Table 2: Crystallographic Data for Related Structures

Compound Space Group Hydrogen Bonding Pattern (Graph Set Analysis) Puckering Amplitude (Å)
Benzodiazole-sulfonamide* P2₁/c N–H···O (C(4)), R₂²(8) 0.12 (planar core)
Benzimidazole analogue C2/c N–H···O (C(6)), R₂²(10) 0.08

*Hypothetical data based on benzodiazole derivatives in CSD .

常见问题

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzodiazole core, followed by sulfonamide coupling. Key steps include:

  • Sulfonylation : Reacting the benzodiazole intermediate with 3-(trifluoromethyl)phenylsulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Cyclization : Controlled heating (60–80°C) in the presence of a base (e.g., K₂CO₃) to form the 2-oxo-dihydrobenzodiazole ring .
    Optimization Strategies :
  • Solvent selection (e.g., dichloromethane for sulfonylation, THF for cyclization) to balance reactivity and stability.
  • Use of catalysts like DMAP to accelerate sulfonamide bond formation .
  • Purity monitoring via TLC or HPLC at each stage to minimize side products .

Advanced: How can SAR studies evaluate the impact of substituents on the trifluoromethylphenyl group?

Answer:
A robust SAR framework includes:

  • Analog Synthesis : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and pharmacokinetic properties (e.g., logP measurements) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic effects with binding affinity .
    Example : highlights that ethyl and trifluoromethyl groups enhance kinase inhibition compared to methyl analogs.

Basic: Which analytical techniques confirm structural integrity and purity during synthesis?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR verifies proton environments and carbon frameworks (e.g., benzodiazole ring protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 413.43 for C₁₆H₁₂F₃N₃O₃S) .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: What in vitro assays assess interactions with biological targets like enzymes?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) in buffer systems (pH 7.4, 37°C) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to evaluate membrane permeability .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity (Kd) for GPCRs .

Advanced: How can computational methods predict binding affinity to protein targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate ligand-receptor interactions. Focus on hydrogen bonding with sulfonamide (-SO₂NH-) and π-π stacking with the trifluoromethylphenyl group .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and electrostatic potential to predict activity .

Basic: What chromatographic techniques address purification challenges?

Answer:

  • Flash Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline yields .
  • Size-Exclusion Chromatography : Resolve high-molecular-weight aggregates in DMSO-based solutions .

Advanced: How do kinetic studies elucidate the compound’s enzyme inhibition mechanism?

Answer:

  • Steady-State Kinetics : Measure initial reaction rates (v₀) at varying substrate concentrations to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Pre-Incubation Experiments : Assess time-dependent inhibition by pre-treating enzymes with the compound before substrate addition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer mechanistic details .

Data Contradiction: How to resolve conflicting efficacy data across biological models?

Answer:

  • Model Standardization : Replicate assays in controlled environments (e.g., same cell line, passage number, and serum conditions) .
  • Metabolomic Profiling : Use LC-MS to identify species-specific metabolites that may alter activity .
  • In Silico Cross-Validation : Compare transcriptomic data (e.g., RNA-seq) from divergent models to pinpoint pathway-specific responses .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。